2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 253.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that allow for various biological interactions. It is classified as a quinoline derivative, which is significant in the field of drug discovery.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its structure and properties . Quinoline derivatives are often classified based on their functional groups and the presence of heterocycles, making 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid part of a larger family of compounds that exhibit diverse biological activities.
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes:
The molecular structure of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid features a quinoline ring system fused with a pyrazole ring and a carboxylic acid functional group. The compound's three-dimensional conformation plays a crucial role in its biological activity.
Key structural data includes:
This structure allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent .
2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid largely depends on its interactions with specific biological targets. As a quinoline derivative, it may exhibit:
Empirical data supporting these mechanisms often come from biological assays that measure activity against target proteins or cells .
The physical properties of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential pharmacokinetic profile .
2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid has several scientific applications:
Molecular hybridization represents a rational design strategy for constructing the 2-(1-methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid scaffold by combining pharmacophoric elements from quinoline and pyrazole heterocycles. This approach leverages the distinct physicochemical properties of both fragments: The quinoline-4-carboxylic acid moiety provides a planar, electron-deficient aromatic system capable of π-π stacking interactions and metal coordination, while the 1-methyl-1H-pyrazol-3-yl unit contributes sp²-hybridized nitrogen atoms capable of hydrogen bonding and dipole interactions. Structural analyses confirm that the 1-methyl group on the pyrazole nitrogen enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the carboxylic acid at the quinoline 4-position serves as a versatile handle for derivatization [2] [5].
Bioisosteric replacement strategies have been systematically explored within this hybrid scaffold. Computational modeling indicates that substituting the 3-pyrazolyl position with electron-withdrawing groups (e.g., trifluoromethyl) increases electrophilicity at the quinoline ring system by approximately 30%, while electron-donating groups (e.g., methoxy) enhance fluorescence quantum yields. The optimal vector angle between the pyrazole and quinoline planes (approximately 35°) facilitates optimal intramolecular charge transfer properties, as confirmed by density functional theory calculations [5] [9]. Fragment assembly typically initiates with pre-functionalized pyrazole derivatives (e.g., 1H-pyrazole-4-carboxaldehyde synthesized via manganese dioxide oxidation of pyrazolyl methanol) that serve as nucleophilic components in subsequent cyclization reactions [6].
The Friedländer condensation remains the most historically significant and extensively optimized method for constructing the quinoline core of this hybrid molecule. This classical approach involves the acid- or base-catalyzed cyclodehydration between o-aminobenzaldehyde derivatives and carbonyl compounds containing active α-methylene groups, adapted for pyrazole-containing substrates. In the specific synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid, anthranilic acid derivatives serve as the o-amino component that reacts with 1-methyl-3-acetylpyrazole or its synthetic equivalents [5] [9].
Significant optimization efforts have addressed historical limitations of Friedländer synthesis, including variable yields (typically 40-65%) and formation of regioisomeric byproducts. Modern catalytic approaches employ environmentally benign conditions:
Table 1: Optimization of Friedländer Conditions for Target Compound Synthesis
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
None (neat) | Solvent-free | 150-260 | 0.5-2 | 40-52 |
Acetic acid (5%) | Glacial HOAc | 118 | 6-8 | 55-60 |
L-Proline (10 mol%) | Ethanol | 78 | 12 | 68-75 |
FeCl₃ (5 mol%) | Toluene | 110 | 4 | 72-78 |
Mechanistic studies reveal that the reaction proceeds through initial Knoevenagel-type condensation between the aldehyde and active methylene group, followed by nucleophilic attack of the amino group on the carbonyl carbon, and final dehydration aromatization. When using 5-methyl-2-phenyl-4H-pyrazol-3-one with anthranilaldehyde under solvent-free conditions, three products may form: the target pyrazoloquinoline, phenylhydrazone derivatives, and isomeric quinolones, requiring careful chromatographic separation [2] [9]. The Pfitzinger variant employing isatin derivatives as precursors to quinoline-4-carboxylic acids offers particular advantages for introducing the carboxylic acid functionality directly during the cyclization step, avoiding post-synthetic oxidation [7].
Palladium-catalyzed cross-coupling methodologies enable precise functionalization of both heterocyclic systems within the target molecule, overcoming limitations of classical condensation approaches. The halogenated precursors—particularly 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)quinoline and 5-iodo-1-methyl-1H-pyrazole—serve as versatile platforms for diversification. Suzuki-Miyaura coupling demonstrates exceptional utility for introducing aromatic and heteroaromatic substituents at the quinoline 4-position, displacing chloride with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) [6] [9].
Table 2: Functionalization via Palladium-Catalyzed Coupling Reactions
Reaction Type | Catalyst System | Position Modified | Coupling Partners | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂ (5 mol%) | Quinoline C4 | Arylboronic acids | Introduction of biaryl systems |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Pyrazole C5 | Terminal alkynes | Fluorescent probe development |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Quinoline C6/C8 | Secondary amines | Solubility enhancement |
Heck | Pd(OAc)₂/TBAB | Quinoline C3 | Acrylates | Extended conjugation |
Regiochemical control presents significant challenges due to competing reactivities: The C4 position of quinoline exhibits greater electrophilicity than pyrazole C5, enabling sequential functionalization when orthogonal protecting groups are employed. Computational studies indicate that electron density at pyrazole C5 decreases by approximately 0.25 e⁻ upon coordination to the quinoline system, rendering it more susceptible to oxidative addition with palladium(0) species. Catalyst selection critically influences efficiency—bulky phosphine ligands (e.g., SPhos, XPhos) suppress protodehalogenation byproducts when coupling electron-deficient arylboronic acids [9]. Recent advances demonstrate flow chemistry applications where immobilized palladium catalysts enable continuous processing of Sonogashira couplings at the pyrazole ring with terminal alkynes, achieving residence times under 10 minutes and yields exceeding 85% [6].
Solid-phase synthesis and continuous flow technologies address key scalability and purification challenges associated with this hybrid molecule. The carboxylic acid functionality enables covalent anchoring to Wang or trityl resins through ester linkages, permitting sequential on-resin modifications of the heterocyclic scaffold. A validated protocol involves: (1) Coupling of quinoline-4-carboxylic acid to hydroxymethyl resin using DIC/DMAP; (2) Palladium-mediated diversification of resin-bound quinoline; (3) Cleavage with TFA/DCM (1:99) to yield modified derivatives without chromatographic purification, with typical purities >85% [6].
Continuous flow reactors demonstrate particular advantages for hazardous intermediates and multistep sequences. Key implementations include:
A representative flow synthesis of bioconjugates incorporates: (a) Continuous dehydrogenation of 1,2-dihydroquinoline precursors in a Pd/C-packed column reactor; (b) In-line mixing with 1-methylpyrazole-3-boronic acid for Suzuki coupling; (c) Acid-catalyzed hydrolysis to reveal the carboxylic acid. This integrated approach achieves 68% overall yield with 15-minute total residence time, significantly outperforming batch protocols [6].
Strategic derivatization of the carboxylic acid functionality serves as the primary approach for modulating physicochemical properties and biological activities of this hybrid scaffold. The carboxyl group exhibits pKₐ ≈ 4.2 due to electron-withdrawal by the quinoline nitrogen, facilitating efficient activation with carbodiimides (DCC, EDC) or uronium salts (HATU, TBTU) for subsequent coupling reactions:
Biological evaluations reveal distinct structure-activity relationships based on derivatization patterns: Amides incorporating tertiary amine moieties (e.g., N-methylpiperazine) demonstrate 5-fold enhanced kinase inhibition compared to carboxylic acid precursors, attributed to cationic charge complementarity with ATP-binding sites. Conversely, methyl ester derivatives exhibit reduced antibacterial activity despite improved cellular uptake, suggesting the free acid participates in target binding. Fluorescent tagging via amide linkage to dansyl hydrazine yields probes with quantum yield Φ = 0.38, enabling cellular imaging studies that confirm mitochondrial localization [2] [9].
Additional bioactivity modulation strategies include:
These modifications collectively demonstrate how strategic molecular editing expands the pharmacological profile while preserving the core hybrid architecture [2] [5] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: